{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15758037
InChI: InChI=1S/C10H18FN3/c1-9(2)5-12-6-10-7-13-14(8-10)4-3-11/h7-9,12H,3-6H2,1-2H3
SMILES:
Molecular Formula: C10H18FN3
Molecular Weight: 199.27 g/mol

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine

CAS No.:

Cat. No.: VC15758037

Molecular Formula: C10H18FN3

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine -

Specification

Molecular Formula C10H18FN3
Molecular Weight 199.27 g/mol
IUPAC Name N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-methylpropan-1-amine
Standard InChI InChI=1S/C10H18FN3/c1-9(2)5-12-6-10-7-13-14(8-10)4-3-11/h7-9,12H,3-6H2,1-2H3
Standard InChI Key KSUOTPLVAFJZCP-UHFFFAOYSA-N
Canonical SMILES CC(C)CNCC1=CN(N=C1)CCF

Introduction

{[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine is a complex organic compound belonging to the pyrazole class of heterocyclic compounds. Pyrazoles are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a 2-fluoroethyl group attached to the pyrazole ring and a 2-methylpropylamine moiety, contributing to its unique properties and potential applications in medicinal chemistry and agrochemicals.

Synthesis

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine typically involves several steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Common solvents used in such syntheses include dimethylformamide (DMF), and continuous flow reactors may be employed to enhance efficiency.

Biological Activities and Applications

Pyrazole derivatives, including {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine, are often investigated for their pharmacological properties. These properties can include anti-inflammatory, analgesic, and antipyretic effects. The presence of a fluorinated group may enhance the binding affinity of this compound to biological targets, potentially modulating enzyme or receptor activity.

Data Table: Comparison of Pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
{[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amineNot specifiedNot specifiedMedicinal Chemistry, Agrochemicals
{[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amineNot specifiedApproximately 279.36Scientific Research, Drug Development
1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-3-amineC10H10FN3191.21Life Science Products

Research Findings and Future Directions

Research on pyrazole derivatives like {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine highlights their potential in drug development and other chemical processes. The unique structural features of these compounds, including fluorinated groups and branched alkyl amines, contribute to their biological activity and chemical reactivity. Future studies should focus on optimizing synthesis conditions and exploring their pharmacological effects in more detail.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator